molecular formula C21H25N5O3 B2676948 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide CAS No. 1291843-09-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide

Cat. No. B2676948
CAS RN: 1291843-09-8
M. Wt: 395.463
InChI Key: HKBZZJGMJWGNBU-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the formula C12H17NO3 . It is also known by other names such as “Acetamide, N- (3,4-dimethoxyphenethyl)-”, “N-Acetyl-3,4-dimethoxyphenethylamine”, and “N-Acetylhomoveratrylamine” among others . It is an impurity of Papaverine, a smooth muscle relaxant found in opium .


Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 223.2683 .


Physical And Chemical Properties Analysis

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” has a molecular weight of 223.2683 .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

1,2,3-Triazoles serve as key scaffolds in organic compounds with wide applications in drug discovery due to their stability and ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets. For example, various drugs containing the 1,2,3-triazole ring, such as Rufinamide, Cefatrizine, and Tazobactam, highlight the importance of triazoles in pharmaceutical chemistry. The copper(I) catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles, known as click chemistry, is a pivotal method for creating these compounds due to its simplicity, high selectivity, and yield (Kaushik et al., 2019).

Antibacterial and Antimicrobial Activity

1,2,3-Triazole and 1,2,4-triazole hybrids have demonstrated promising broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms. Their potential to exert dual or multiple antibacterial mechanisms of action, particularly against Staphylococcus aureus, underscores their significance in addressing antibiotic resistance (Li & Zhang, 2021).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-13-5-7-16(11-14(13)2)23-20-19(24-26-25-20)21(27)22-10-9-15-6-8-17(28-3)18(12-15)29-4/h5-8,11-12,19-20,23-26H,9-10H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMAOEBIIGVXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75584129

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